1-N-Tyr-somatostatine

Vue d'ensemble

Description

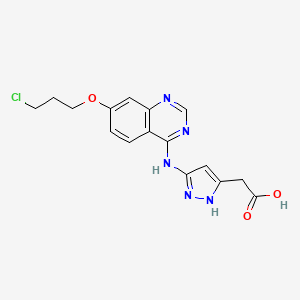

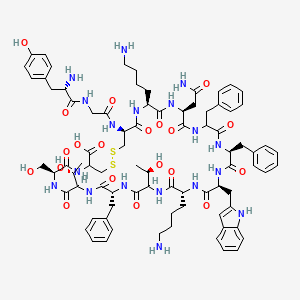

1-N-Tyr-somatostatin is a synthetic analog of somatostatin, a naturally occurring peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation. Somatostatin is known for its inhibitory effects on the secretion of several hormones, including growth hormone, insulin, and glucagon . The modification of somatostatin to include a tyrosine residue at the N-terminal (1-N-Tyr) enhances its stability and receptor affinity, making it a valuable compound for various scientific and medical applications .

Applications De Recherche Scientifique

1-N-Tyr-somatostatin has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in regulating hormone secretion and cell proliferation.

Medicine: Explored for its potential in treating hormone-related disorders and as a diagnostic tool for imaging somatostatin receptor-positive tumors.

Industry: Utilized in the development of peptide-based therapeutics and diagnostic agents.

Mécanisme D'action

Target of Action

1-N-Tyr-Somatostatin, also known as Tyr(1)-somatostatin-14, primarily targets somatostatin receptors (SSTRs), which are widely expressed throughout the body . These receptors are especially prevalent in many solid tumors, particularly gastro-entero-pancreatic neuroendocrine tumors (GEP-NETs) . The interaction between 1-N-Tyr-Somatostatin and its receptors leads to the internalization of the ligand-receptor complex .

Mode of Action

Upon binding to its targets, 1-N-Tyr-Somatostatin triggers various cellular signaling pathways . The actions of 1-N-Tyr-Somatostatin are mediated via signaling pathways of G protein-coupled somatostatin receptors . This interaction inhibits adenylyl cyclase upon activation , leading to a decrease in the production of cyclic AMP, a key intracellular messenger.

Biochemical Pathways

The interaction between 1-N-Tyr-Somatostatin and its receptors affects several biochemical pathways. Notably, the signaling pathways involved in the antitumor function of 1-N-Tyr-Somatostatin are primarily MAPK/ERK/AKT and Wnt/β–catenin . These pathways play crucial roles in cell proliferation, survival, and differentiation.

Pharmacokinetics

The pharmacokinetics of 1-N-Tyr-Somatostatin and its analogs have been studied extensively. For instance, radiolabeled analogs of 1-N-Tyr-Somatostatin have been developed with several radioelements to visualize the distribution of receptor overexpression in tumors . These analogs demonstrate increased efficacy and safety, as well as improved pharmacokinetic properties .

Result of Action

The molecular and cellular effects of 1-N-Tyr-Somatostatin’s action are diverse and significant. It has been shown to have antineoplastic effects on various tumors via direct or indirect effects, or a combination of both . Furthermore, 1-N-Tyr-Somatostatin has been found to have antiangiogenic effects in colorectal cancer, both directly (involving the MAPK pathway) and indirectly (through VEGF production) .

Action Environment

The action, efficacy, and stability of 1-N-Tyr-Somatostatin can be influenced by various environmental factors. For instance, the expression of SSTRs, the primary targets of 1-N-Tyr-Somatostatin, is significantly enhanced in many solid tumors This suggests that the tumor microenvironment can influence the action of 1-N-Tyr-Somatostatin

Analyse Biochimique

Biochemical Properties

These receptors are G-protein-coupled receptors, and their interaction with 1-N-Tyr-Somatostatin triggers various cellular signaling pathways . The binding of 1-N-Tyr-Somatostatin to these receptors can lead to the inhibition of adenylate cyclase, reducing the levels of cyclic AMP and affecting the activity of various enzymes .

Cellular Effects

1-N-Tyr-Somatostatin has a wide range of effects on various types of cells. It can inhibit the secretion of growth factors such as growth hormone and insulin-like growth factor 1 . It also suppresses the synthesis and secretion of various gastrointestinal hormones . In the immune system, 1-N-Tyr-Somatostatin has been shown to modulate the responses of lymphocytes to mitogens and T cell antigen receptor stimulation .

Molecular Mechanism

The molecular mechanism of action of 1-N-Tyr-Somatostatin involves its binding to somatostatin receptors on the cell membrane . This binding leads to the internalization of the ligand-receptor complex and triggers different cellular signaling pathways . These pathways can lead to effects such as the inhibition of adenylate cyclase and the regulation of tyrosine kinase, tyrosine phosphatase, nitric oxide synthase, and other signaling molecules .

Temporal Effects in Laboratory Settings

The effects of 1-N-Tyr-Somatostatin can change over time in laboratory settings. For example, the nuclear localization of 1-N-Tyr-Somatostatin increases significantly over time . This suggests that the redistribution mechanism or the kinetics of 1-N-Tyr-Somatostatin is different from that for other similar compounds .

Dosage Effects in Animal Models

The effects of 1-N-Tyr-Somatostatin can vary with different dosages in animal models

Metabolic Pathways

1-N-Tyr-Somatostatin is involved in various metabolic pathways. It can inhibit the secretion of several hormones, thereby affecting the metabolic processes regulated by these hormones . For example, by inhibiting the secretion of insulin, 1-N-Tyr-Somatostatin can affect glucose metabolism .

Transport and Distribution

1-N-Tyr-Somatostatin is transported and distributed within cells and tissues through its interaction with somatostatin receptors . After binding to these receptors, 1-N-Tyr-Somatostatin is internalized into the cell . The distribution of 1-N-Tyr-Somatostatin within cells and tissues can be influenced by the expression and distribution of somatostatin receptors .

Subcellular Localization

The subcellular localization of 1-N-Tyr-Somatostatin is likely to be influenced by its interaction with somatostatin receptors . After binding to these receptors on the cell membrane, 1-N-Tyr-Somatostatin is internalized into the cell . The specific compartments or organelles to which 1-N-Tyr-Somatostatin is directed within the cell would depend on the intracellular trafficking pathways of the somatostatin receptors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-N-Tyr-somatostatin involves the solid-phase peptide synthesis (SPPS) method. This technique allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

Resin Loading: The initial amino acid, protected at the N-terminal, is attached to the resin.

Deprotection: The protecting group is removed to expose the amino group for the next coupling reaction.

Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.

Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: In an industrial setting, the production of 1-N-Tyr-somatostatin follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the SPPS process, and large-scale purification techniques, such as preparative HPLC, are employed to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions: 1-N-Tyr-somatostatin undergoes various chemical reactions, including:

Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Amino acid derivatives with appropriate protecting groups are used in SPPS.

Major Products:

Oxidation: Methionine sulfoxide-containing analogs.

Reduction: Peptides with reduced disulfide bonds.

Substitution: Various analogs with modified amino acid sequences.

Comparaison Avec Des Composés Similaires

Octreotide: A synthetic analog of somatostatin with a longer half-life, used in treating acromegaly and neuroendocrine tumors.

Lanreotide: Another somatostatin analog with similar applications to octreotide.

Pasireotide: A second-generation somatostatin analog with broader receptor affinity.

Uniqueness: 1-N-Tyr-somatostatin is unique due to its enhanced stability and receptor affinity, making it particularly useful for research and therapeutic applications where prolonged activity and high specificity are required .

Propriétés

IUPAC Name |

(7S,13R,19R,22S,25S,31S,34S,37S)-19,34-bis(4-aminobutyl)-37-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-2-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C82H108N18O20S2/c1-45(102)68-80(117)96-60(37-49-22-10-5-11-23-49)77(114)100-69(46(2)103)81(118)97-63(42-101)78(115)98-65(82(119)120)44-122-121-43-64(89-67(106)41-87-70(107)54(85)34-50-28-30-53(104)31-29-50)79(116)91-56(26-14-16-32-83)71(108)95-62(40-66(86)105)76(113)93-58(35-47-18-6-3-7-19-47)73(110)92-59(36-48-20-8-4-9-21-48)74(111)94-61(39-52-38-51-24-12-13-25-55(51)88-52)75(112)90-57(72(109)99-68)27-15-17-33-84/h3-13,18-25,28-31,38,45-46,54,56-65,68-69,88,101-104H,14-17,26-27,32-37,39-44,83-85H2,1-2H3,(H2,86,105)(H,87,107)(H,89,106)(H,90,112)(H,91,116)(H,92,110)(H,93,113)(H,94,111)(H,95,108)(H,96,117)(H,97,118)(H,98,115)(H,99,109)(H,100,114)(H,119,120)/t45-,46-,54+,56+,57-,58?,59+,60-,61+,62+,63+,64-,65?,68?,69?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKWVRZAGMOSZAK-QHJNDZJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CC3=CC=CC=C3N2)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(CC6=CC=C(C=C6)O)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1C(=O)N[C@@H](C(=O)NC(C(=O)N[C@H](C(=O)NC(CSSC[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CCCCN)CC2=CC3=CC=CC=C3N2)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](CC6=CC=C(C=C6)O)N)C(=O)O)CO)[C@@H](C)O)CC7=CC=CC=C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C82H108N18O20S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1730.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59481-23-1 | |

| Record name | Somatostatin, N-tyr(1)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059481231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N4,N4'-Bis(4-bromophenyl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B1591371.png)

![RuCl2[(R)-DM-BINAP][(R,R)-DPEN]](/img/structure/B1591378.png)